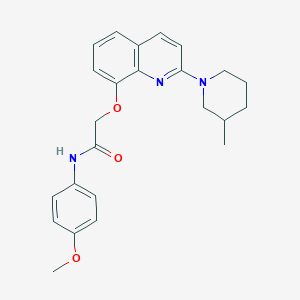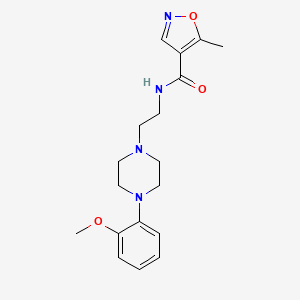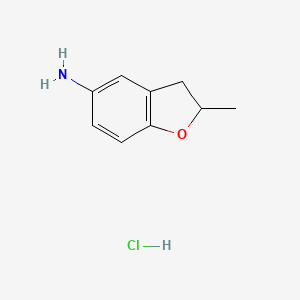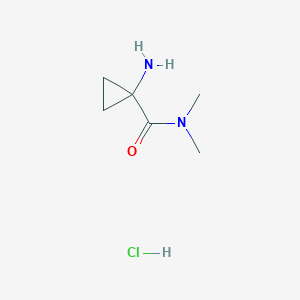
1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol is an organic compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a benzoimidazole ring substituted with a thiol group at the second position and a 3-methyl-butyl group at the first position. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological thiols.
Medicine: Explored for its potential therapeutic effects, particularly in targeting thiol-containing enzymes.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol typically involves the following steps:
Formation of the Benzoimidazole Ring: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with carbon disulfide under basic conditions.
Substitution Reaction: The thiol group is introduced at the second position of the benzoimidazole ring using thiourea in the presence of a strong acid like hydrochloric acid.
Alkylation: The final step involves the alkylation of the benzoimidazole ring at the first position with 3-methyl-butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of o-phenylenediamine and thiourea.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent production.
Purification: Purification of the final product through crystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form benzoimidazole derivatives using reducing agents such as sodium borohydride.
Substitution: The benzoimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Electrophiles like alkyl halides, bases like potassium carbonate.
Major Products:
Oxidation Products: Disulfides.
Reduction Products: Benzoimidazole derivatives.
Substitution Products: Alkylated benzoimidazoles.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol involves its interaction with thiol-containing biomolecules. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
Vergleich Mit ähnlichen Verbindungen
2-Mercaptobenzimidazole: Similar structure but lacks the 3-methyl-butyl group.
1-(2-Methyl-butyl)-1H-benzoimidazole-2-thiol: Similar structure with a different alkyl group.
1-(3-Methyl-butyl)-1H-benzoimidazole: Lacks the thiol group.
Uniqueness: 1-(3-Methyl-butyl)-1H-benzoimidazole-2-thiol is unique due to the presence of both the thiol group and the 3-methyl-butyl group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-(3-methylbutyl)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUBBILWOSMHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide](/img/structure/B2914983.png)
![N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2914984.png)

![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2914988.png)
![N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide](/img/structure/B2914990.png)

![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)
![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)

![1-Methyl-3-[(3-methylthiophen-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B2915000.png)
